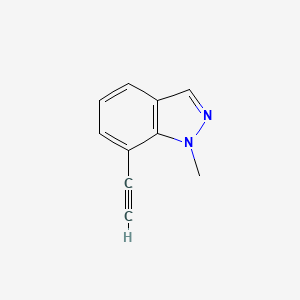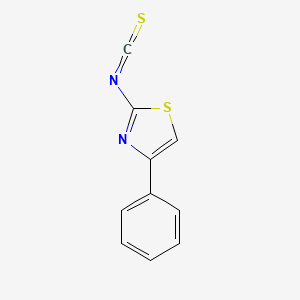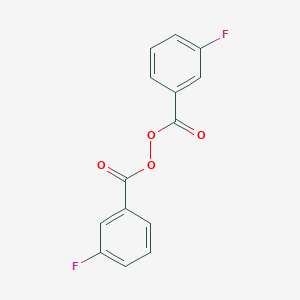
Bis(3-fluorobenzoyl) peroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-fluorobenzoyl) peroxide is an organic peroxide compound characterized by the presence of two 3-fluorobenzoyl groups connected by a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluorobenzoyl) peroxide typically involves the reaction of 3-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C6H4FCOCl+H2O2+2NaOH→(C6H4FCO)2O2+2NaCl+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This includes the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Bis(3-fluorobenzoyl) peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Radical Polymerization: It is used as an initiator in radical polymerization reactions, where it decomposes to generate free radicals that initiate the polymerization process.
Substitution: It can participate in substitution reactions where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out under mild conditions.
Radical Polymerization: The compound is used in combination with monomers such as styrene or methyl methacrylate. The reaction is conducted at elevated temperatures to facilitate the decomposition of the peroxide.
Substitution: Reagents such as nucleophiles can be used to replace the peroxide linkage with other functional groups.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds such as ketones, aldehydes, and carboxylic acids.
Radical Polymerization: The major products are polymers with high molecular weights.
Substitution: The major products are substituted organic compounds with new functional groups replacing the peroxide linkage.
科学研究应用
Bis(3-fluorobenzoyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent and radical initiator in various chemical reactions and synthesis processes.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of bis(3-fluorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
相似化合物的比较
Similar Compounds
Benzoyl Peroxide: A widely used organic peroxide with similar oxidizing properties.
Bis(trifluoromethyl) peroxide: Another organic peroxide with strong oxidizing capabilities.
Bis(1-hydroperoxyalkyl) peroxides: Compounds with similar peroxide linkages but different substituents.
Uniqueness
Bis(3-fluorobenzoyl) peroxide is unique due to the presence of the 3-fluorobenzoyl groups, which impart specific chemical properties such as increased stability and reactivity compared to other peroxides. This makes it particularly useful in specialized applications where these properties are advantageous.
属性
分子式 |
C14H8F2O4 |
|---|---|
分子量 |
278.21 g/mol |
IUPAC 名称 |
(3-fluorobenzoyl) 3-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |
InChI 键 |
ZZCGKIXXOCAHNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=O)OOC(=O)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


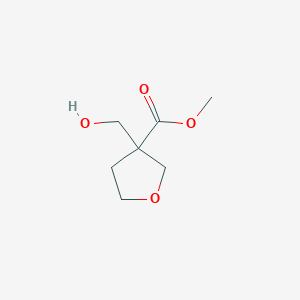
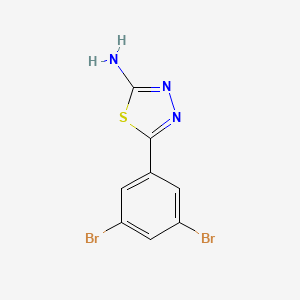
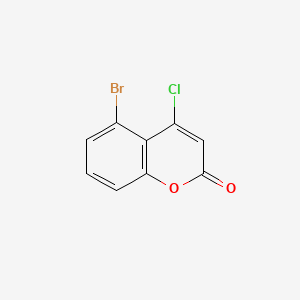
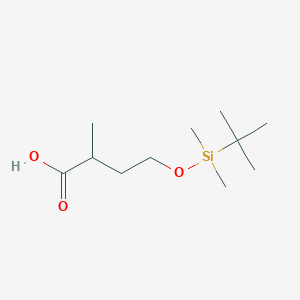
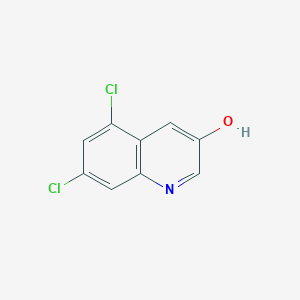

![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
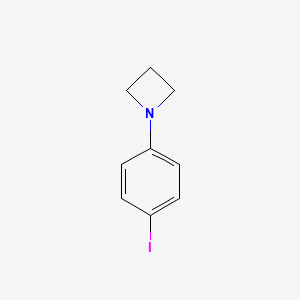
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
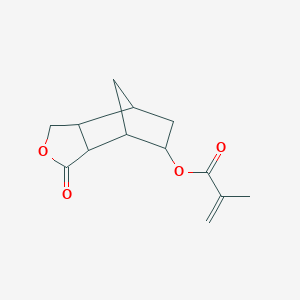
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
